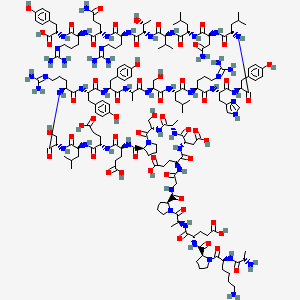

PYY-(3-36) (pig)

Description

Contextualization of Peptide YY in Gut-Brain Axis Research

Peptide YY (PYY) is a critical component in the intricate communication network known as the gut-brain axis, which facilitates bidirectional signaling between the central nervous system and the gastrointestinal tract. benthamdirect.comresearchgate.net This axis is fundamental in regulating various physiological processes, most notably energy homeostasis and appetite. researchgate.net PYY, along with other gut hormones like ghrelin and glucagon-like peptide-1 (GLP-1), acts as a key chemical messenger, relaying information about nutritional status from the gut to the brain. researchgate.netbohrium.com

Released from endocrine L-cells in the distal small intestine and colon in response to food intake, PYY plays a significant role in promoting satiety and reducing appetite. researchgate.netphysiology.orgechelon-inc.com Research in this area focuses on understanding how these gut-derived signals are integrated by the central nervous system to influence feeding behavior. benthamdirect.com PYY is part of a complex system of brain-gut peptides that regulate not only appetite but also gastrointestinal motility, secretion, and absorption. benthamdirect.comnih.gov The study of PYY within the gut-brain axis provides crucial insights into the neuroendocrine control of food intake and the pathophysiology of conditions like obesity. benthamdirect.combohrium.com

Biogenesis and Distinctive Characteristics of Porcine PYY-(3-36)

Peptide YY is initially synthesized and secreted as a 36-amino acid peptide, PYY(1-36). nih.gov Following its release, the full-length peptide undergoes enzymatic modification in the circulation. The enzyme dipeptidyl peptidase IV (DPP-IV) cleaves the N-terminal tyrosine-proline residues, resulting in the formation of the major circulating, biologically active form, PYY-(3-36). physiology.orgnih.govoup.comacs.org This truncated peptide consists of 34 amino acids. bioscientifica.com While PYY(1-36) is more prevalent in the fasted state, the concentration of PYY-(3-36) rises significantly after a meal, corresponding with its role as a satiety signal. physiology.org

Porcine PYY was one of the first forms of the peptide to be isolated and characterized. bioscientifica.com Its amino acid sequence is highly similar to that of human PYY, with minor variations. Specifically, human PYY(1-36) differs from the porcine version at position 3 (Isoleucine instead of Alanine) and position 18 (Asparagine instead of Serine). nih.gov A defining characteristic of PYY-(3-36) is its ability to cross the blood-brain barrier, allowing it to directly influence appetite control centers in the brain, such as the arcuate nucleus of the hypothalamus. nih.govbioscientifica.com

Structurally, PYY-(3-36) adopts a specific three-dimensional conformation known as the "PP-fold," characterized by a hairpin-like structure. nih.gov However, studies comparing PYY(1-36) and PYY-(3-36) have revealed differences in their secondary and tertiary structures, which directly impact their receptor binding affinities. physiology.org Circular dichroism analysis has shown that porcine PYY-(3-36) has a lower helical content (24%) compared to the full-length porcine PYY(1-36) (42%), indicating a distinct conformational state. physiology.org

Classification within the Neuropeptide Y Peptide Family

PYY-(3-36) belongs to the Neuropeptide Y (NPY) family of peptides, also known as the Pancreatic Polypeptide (PP)-fold family. physiology.orgnih.gov This family includes three structurally related 36-amino acid peptides: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.gov All members of this family share the characteristic PP-fold tertiary structure, which involves an N-terminal polyproline helix and a C-terminal alpha-helix that fold back on each other. nih.govacs.org

These peptides act through a common set of G-protein coupled receptors, designated Y receptors (Y1, Y2, Y4, Y5). nih.govnih.gov However, the individual peptides and their isoforms exhibit different binding affinities for these receptor subtypes, leading to distinct physiological effects. nih.gov PYY(1-36) binds with high affinity to Y1, Y2, and Y5 receptors. nih.govoup.com The cleavage to PYY-(3-36) significantly alters this binding profile. PYY-(3-36) is a potent and selective agonist for the Y2 receptor, with markedly reduced affinity for Y1 and Y5 receptors. nih.govoup.comcell.com This selectivity is crucial for its specific biological actions, particularly in appetite suppression, as Y2 receptor activation in the hypothalamus inhibits NPY release, a potent appetite stimulant. nih.govbioscientifica.combioscientifica.com

| Peptide | Primary Site of Expression | Primary Receptor Selectivity | Main Function in Energy Homeostasis |

|---|---|---|---|

| Neuropeptide Y (NPY) | Central and Peripheral Nervous System nih.gov | Y1, Y2, Y5 nih.gov | Stimulates food intake (Orexigenic) bioscientifica.com |

| Peptide YY (PYY) | Endocrine L-cells of the distal gut nih.govnih.gov | PYY(1-36): Y1, Y2, Y5; PYY(3-36): Y2 nih.govoup.com | Inhibits food intake (Anorexigenic) bioscientifica.com |

| Pancreatic Polypeptide (PP) | Endocrine F-cells of the pancreas nih.gov | Y4 nih.gov | Influences satiety and digestion nih.gov |

Overview of Current Research Trajectories on Porcine PYY-(3-36)

Current research on porcine PYY-(3-36) and its analogues is multifaceted, primarily focusing on its potent anorexigenic (appetite-suppressing) effects and its potential as a therapeutic agent for obesity and related metabolic disorders. bohrium.comphysiology.org The pig is often used as a relevant animal model in these studies due to physiological similarities to humans. bioscientifica.com

Key research areas include:

Mechanism of Action: Studies continue to investigate the precise mechanisms by which PYY-(3-36) exerts its effects on food intake and energy balance. This includes mapping the neural circuits in the brain that are activated by PYY-(3-36) and its interaction with other appetite-regulating hormones. oup.combioscientifica.com Research has shown that PYY-(3-36) acts on the arcuate nucleus to inhibit orexigenic NPY neurons and activate anorexigenic pro-opiomelanocortin (POMC) neurons via the Y2 receptor. bioscientifica.com

Metabolic Effects: Beyond appetite suppression, research is exploring the broader metabolic impacts of PYY-(3-36). Studies in diet-induced obese rodent models have shown that chronic administration of PYY-(3-36) not only reduces body weight but also improves glycemic control and insulin (B600854) sensitivity. physiology.org Other investigations have examined its effects on the secretion of other hormones, such as thyrotropin. bioscientifica.com

Pharmacokinetics and Stability: A significant challenge for the therapeutic use of PYY-(3-36) is its short half-life in circulation due to rapid enzymatic degradation and renal clearance. nih.gov A major research trajectory involves developing long-acting, stabilized analogues of PYY-(3-36). nih.gov This includes strategies like acylation with fatty diacids to promote albumin binding and prolong its circulatory presence, with studies often conducted in minipigs to assess pharmacokinetic profiles. nih.govnih.gov

Comparative Physiology: Research in pigs helps to understand the species-specific effects of PYY-(3-36). For instance, intravenous administration in pigs has been shown to potently and acutely reduce feed intake, supporting its role in satiety. bioscientifica.com These studies provide valuable data for translating findings from rodent models to potential human applications. bioscientifica.com

| Research Area | Key Finding | Model System | Reference |

|---|---|---|---|

| Appetite Regulation | Inhibits food intake and reduces weight gain. | Rodents, Pigs, Humans | physiology.orgbioscientifica.com |

| Receptor Interaction | Acts as a selective agonist for the Y2 receptor. | In vitro cell-based assays | oup.com |

| Metabolic Control | Improves insulin sensitivity and glycemic control. | Diet-induced obese mice | physiology.org |

| Metabolism & Stability | Undergoes C-terminal degradation; PYY(3-34) is a major metabolite. | Göttingen minipig, Rhesus monkey | nih.gov |

| Pharmacokinetics | Has a short half-life (<30 minutes post-injection in pigs). | Pigs | bioscientifica.com |

Properties

Molecular Formula |

C176H271N51O55 |

|---|---|

Molecular Weight |

3981 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C176H271N51O55/c1-84(2)67-113(154(263)201-103(26-18-60-190-173(181)182)146(255)216-120(75-98-78-189-83-195-98)159(268)215-119(73-96-37-45-101(234)46-38-96)157(266)210-114(68-85(3)4)155(264)217-121(76-131(180)237)160(269)211-116(70-87(7)8)161(270)223-138(88(9)10)167(276)224-139(93(15)231)168(277)207-106(29-21-63-193-176(187)188)144(253)203-108(49-54-130(179)236)149(258)200-105(28-20-62-192-175(185)186)147(256)219-123(172(281)282)74-97-39-47-102(235)48-40-97)212-163(272)124(80-228)220-141(250)90(12)196-152(261)117(71-94-33-41-99(232)42-34-94)214-158(267)118(72-95-35-43-100(233)44-36-95)213-145(254)104(27-19-61-191-174(183)184)202-162(271)125(81-229)221-156(265)115(69-86(5)6)209-151(260)110(52-57-135(243)244)204-150(259)111(53-58-136(245)246)206-166(275)129-32-24-66-227(129)171(280)126(82-230)222-142(251)91(13)197-153(262)122(77-137(247)248)218-148(257)107(50-55-133(239)240)199-132(238)79-194-164(273)127-30-22-64-225(127)169(278)92(14)198-143(252)109(51-56-134(241)242)205-165(274)128-31-23-65-226(128)170(279)112(25-16-17-59-177)208-140(249)89(11)178/h33-48,78,83-93,103-129,138-139,228-235H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,236)(H2,180,237)(H,189,195)(H,194,273)(H,196,261)(H,197,262)(H,198,252)(H,199,238)(H,200,258)(H,201,263)(H,202,271)(H,203,253)(H,204,259)(H,205,274)(H,206,275)(H,207,277)(H,208,249)(H,209,260)(H,210,266)(H,211,269)(H,212,272)(H,213,254)(H,214,267)(H,215,268)(H,216,255)(H,217,264)(H,218,257)(H,219,256)(H,220,250)(H,221,265)(H,222,251)(H,223,270)(H,224,276)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,281,282)(H4,181,182,190)(H4,183,184,191)(H4,185,186,192)(H4,187,188,193)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1 |

InChI Key |

ZNNVQCVFCHLUQQ-NYGOYQSZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Porcine Pyy 3 36

Structural Determinants for Y2 Receptor Specificity

The specificity of PYY-(3-36) for the Y2 receptor is a complex interplay of its primary amino acid sequence, its three-dimensional structure in solution, and the specific binding site architecture of the Y2 receptor. Research has identified key structural elements that dictate this selective interaction.

Importance of C-Terminal Peptide Sequence for Receptor Activation

The C-terminal region of PYY peptides is critical for their interaction with NPY receptors, including the Y2 receptor physiology.org. Studies have indicated that an intact C-terminal pentapeptide sequence is essential for both the binding and activation of Y1 and Y2 receptors physiology.org.

Following its physiological generation from PYY-(1-36), PYY-(3-36) is subject to further degradation. A significant metabolic pathway involves the C-terminal cleavage of PYY-(3-36), primarily between residues 34 and 35, leading to the formation of PYY-(3-34) physiology.orgnih.gov. This truncated metabolite has been shown to be inactive at the Y2 receptor physiology.org. The loss of activity upon removal of the C-terminal residues underscores the importance of the terminal amino acids for maintaining Y2 receptor agonist function. This metabolic inactivation highlights how the integrity of the C-terminus directly influences the peptide's ability to activate the Y2 receptor.

Table 1: Receptor Binding of PYY-(3-36) and its C-terminal Metabolite

| Peptide | Y2 Receptor Affinity (IC50, nM) | Y1 Receptor Affinity (IC50, nM) | Source |

| PYY-(3-36) | 0.11 | 1050 | rndsystems.com |

| PYY-(3-34) | Not active | Not specified | physiology.org |

Note: IC50 values represent the concentration of the peptide required to inhibit 50% of the specific binding of a radioligand. "Not active" signifies a lack of measurable binding or activation at the receptor.

Conformational States and Receptor Selectivity of PYY Peptides

Beyond its primary sequence, the three-dimensional conformation of PYY peptides in solution plays a significant role in determining their receptor subtype selectivity nih.govphysiology.org. PYY-(1-36) and PYY-(3-36) exhibit distinct structural characteristics that correlate with their differing affinities for Y1 and Y2 receptors nih.govphysiology.org.

Circular dichroism (CD) analysis has revealed differences in the secondary structure of these peptides. PYY-(1-36) displays approximately 42% helicity, whereas PYY-(3-36) shows a reduced helicity of about 24% nih.govphysiology.org. These variations in helical content suggest that the N-terminal truncation in PYY-(3-36) leads to a more flexible or differently folded structure. Further support for these conformational distinctions comes from backbone nuclear magnetic resonance (NMR) studies, which substantiate marked differences in the tertiary structures of these peptides nih.govphysiology.org.

These conformational differences are directly linked to receptor selectivity. While full-length PYY-(1-36) shows relatively similar affinities for both Y1 and Y2 receptors, PYY-(3-36) exhibits a pronounced preference for the Y2 receptor nih.govphysiology.org. Specifically, PYY-(3-36) has a high affinity for the Y2 receptor (Ki = 0.11 nM) but a significantly lower affinity for the Y1 receptor (Ki = 1050 nM), resulting in a Y2/Y1 selectivity ratio of approximately 9545 rndsystems.comnih.govphysiology.org. This contrasts sharply with PYY-(1-36), which has affinities of 0.03 nM for Y2 and 0.42 nM for Y1, indicating a much lower degree of Y2 receptor selectivity nih.govphysiology.org.

The Y2 receptor appears to recognize the C-terminal segment of PYY-(3-36), suggesting that the specific conformation adopted by this region is key for selective binding acs.org. Certain amino acid residues within the C-terminal portion are also implicated in receptor interactions. For instance, residue Arg35 is proposed to interact with Asp6.59 of the Y2 receptor frontiersin.org. Additionally, Trp30 has been identified as an important residue in PYY-(3-36) that may contribute to its receptor selectivity profile researchgate.net.

Table 2: Conformational Properties and Receptor Selectivity of PYY Peptides

| Peptide | Helicity (%) | Y1 Receptor Affinity (Ki, nM) | Y2 Receptor Affinity (Ki, nM) | Y2/Y1 Selectivity Ratio (approx.) | Source |

| PYY-(1-36) | 42 | 0.42 | 0.03 | 0.07 | nih.govphysiology.org |

| PYY-(3-36) | 24 | 1050 | 0.11 | 9545 | nih.govphysiology.org |

Note: Ki values represent dissociation constants, indicating the affinity of the peptide for the receptor. A higher selectivity ratio indicates greater preference for the Y2 receptor.

Physiological Roles of Porcine Pyy 3 36 in Metabolic Regulation

Central Mechanisms of Action in Energy Homeostasis

PYY(3-36) exerts significant influence over energy balance by acting within the central nervous system, particularly in the hypothalamus. Its ability to cross the blood-brain barrier (BBB) allows it to interact with specific neuronal populations that control appetite and energy expenditure.

Hypothalamic Nucleus Modulations

The hypothalamic arcuate nucleus (ARC) is a critical center for integrating peripheral signals related to energy status. PYY(3-36) modulates the activity of key neuronal populations within the ARC, namely neuropeptide Y (NPY) and pro-opiomelanocortin (POMC) neurons, to promote satiety.

Porcine PYY(3-36) has been shown to directly inhibit the activity of orexigenic NPY neurons located in the hypothalamic ARC. These neurons are known to stimulate food intake. Studies utilizing electrophysiological recordings have demonstrated that PYY(3-36) application leads to a dose-dependent reduction in the firing rate of NPY neurons. For instance, at a concentration of 100 nM, PYY(3-36) caused a significant reduction in spontaneous action potential firing by 96.5 ± 1.7% and induced hyperpolarization of these neurons by 9.4 ± 2.4 mV nih.gov. Lower concentrations, such as 10 nM, also reduced spike frequency by 63.6 ± 5.8% and altered membrane potential by -4.1 ± 0.9 mV, indicating a dose-dependent inhibitory effect mediated via Y2 receptors nih.gov. This inhibition of NPY neurons is a primary mechanism by which PYY(3-36) contributes to reduced appetite gutnliver.orgmdpi.comresearchgate.netresearchgate.net.

Table 1: Effects of Porcine PYY-(3-36) on Hypothalamic NPY Neuron Activity

| PYY-(3-36) Concentration | Effect on Spontaneous Firing Frequency | Change in Membrane Potential (mV) | Receptor Mediated | Citation |

| 100 nM | -96.5 ± 1.7% reduction | -9.4 ± 2.4 | Y2 Receptor | nih.gov |

| 10 nM | -63.6 ± 5.8% reduction | -4.1 ± 0.9 | Y2 Receptor | nih.gov |

Table 2: Effects of Porcine PYY-(3-36) on Hypothalamic POMC Neuron Activity

| PYY-(3-36) Concentration | Effect on Spontaneous Firing Frequency | Change in Membrane Potential (mV) | Citation |

| 100 nM | -78.6 ± 7.6% reduction | -7.9 ± 1.5 | nih.gov |

| 10 nM | -26.6 ± 7.9% reduction | -4.1 ± 0.9 | nih.gov |

Blood-Brain Barrier Permeability and Central Signaling

The ability of PYY(3-36) to cross the blood-brain barrier (BBB) is crucial for its central anorexigenic effects. Studies in mice have demonstrated that PYY(3-36) can indeed cross the BBB via a nonsaturable mechanism, entering the brain parenchyma in an intact form physiology.orgnih.gov. The unidirectional influx rate from blood to brain was measured at 0.49 ± 0.19 μl/g-min, a rate comparable to that of leptin nih.gov. Approximately 69% of injected PYY crossed the BBB to enter the brain's parenchymal space nih.gov. This passage allows circulating PYY(3-36) to directly interact with hypothalamic targets, such as Y2 receptors on ARC neurons, thereby influencing appetite regulation uzh.chbiorxiv.orgresearchgate.netnih.gov. While direct crossing is established, some research also suggests that PYY(3-36) may act via vagal afferents, which also express Y2 receptors, providing an alternative or complementary pathway for central signaling gutnliver.orgbiorxiv.org.

Peripheral Physiological Effects on Gastrointestinal Function

Beyond its central actions, PYY(3-36) also exerts significant effects on the gastrointestinal tract, contributing to satiety and regulating digestive processes.

Modulation of Gastric Emptying

Table 3: Effect of Porcine PYY-(3-36) on Feed Intake in Fast-Refed Pigs

| Treatment Group | Time Post-Injection | Feed Intake Reduction (%) | Citation |

| PYY-(3-36) | 1 hour | 68.5 ± 18.0 | bioscientifica.com |

| PYY-(3-36) | 3 hours | 44.2 ± 18.6 | bioscientifica.com |

Influence on Intestinal Motility and Secretion

PYY, and specifically the PYY(3-36) fragment, is known to exert inhibitory effects on various gastrointestinal functions. These actions are part of the "ileal brake" mechanism, which helps to slow down digestion and absorption when nutrients reach the distal intestine researchgate.net. Proposed gastrointestinal actions of PYY include the inhibition of gastric secretion, pancreatic secretion, and intestinal secretion researchgate.netphysiology.org. Furthermore, PYY and its active fragment PYY(3-36) have been shown to inhibit gastrointestinal motility researchgate.netphysiology.orgnih.gov. Studies indicate that PYY(3-36) can delay gastric emptying and reduce colonic motor function nih.gov. While direct studies detailing the specific impact of porcine PYY(3-36) on intestinal motility and secretion are less granular in the provided literature compared to its effects on appetite hormones, its presence and established physiological roles across species suggest a similar modulatory influence within the porcine gastrointestinal system.

Vagal Afferent Nerve Signaling

The anorectic effects of PYY(3-36) are significantly mediated through the vagal afferent nervous system oup.comnih.gov. Research indicates that PYY(3-36) stimulates vagal afferent nerve activity, and this signaling pathway is crucial for its appetite-suppressing actions. Studies have demonstrated that vagotomy, the surgical removal or denervation of the vagus nerve, can attenuate or block the anorectic response to peripheral PYY(3-36) administration in some species oup.comnih.gov. This suggests that PYY(3-36) signals to the central nervous system, at least in part, by activating vagal sensory neurons that transmit satiety signals from the gut to the brainstem nih.gov. While specific studies detailing this mechanism in pigs are not explicitly present in the provided search results, the fundamental role of the vagus nerve in gut-brain communication is conserved across mammals, making this a likely pathway for porcine PYY(3-36) action.

Endocrine Interactions and Systemic Impact

Beyond its direct effects on the gastrointestinal tract, porcine PYY(3-36) interacts with other endocrine systems and has broader systemic metabolic implications.

Absence of Direct Regulation on Acyl-Ghrelin Levels

Research conducted in pigs has specifically investigated the relationship between PYY(3-36) administration and acyl-ghrelin levels. Studies have consistently shown that intravenous administration of PYY(3-36) does not significantly influence plasma acyl-ghrelin levels in pigs bioscientifica.combioscientifica.comnih.gov. This suggests that, at least in pigs, PYY(3-36) does not act as a primary regulator of ghrelin secretion, the hormone primarily associated with stimulating appetite bioscientifica.combioscientifica.comnih.gov. This finding is supported by studies in other species as well oup.com.

Influence on Plasma Growth Hormone (GH) Secretion

In contrast to its lack of effect on acyl-ghrelin, porcine PYY(3-36) has been shown to influence the secretion of growth hormone (GH) in pigs. Studies report that a single bolus injection of PYY(3-36) leads to a significant increase in plasma GH levels approximately 30 minutes post-treatment bioscientifica.combioscientifica.comnih.gov. This observation suggests that PYY(3-36) may have additional metabolic functions beyond appetite regulation, potentially impacting energy expenditure.

Table 1: Influence on Plasma Growth Hormone (GH) Secretion in Pigs

| Treatment | Plasma GH Level (ng/ml) |

| PYY-(3-36) | 7.8 ± 2.1 |

| Saline Control | 3.0 ± 0.6 |

Data derived from studies in pigs bioscientifica.combioscientifica.comnih.gov.

Potential Role in Glucose and Insulin (B600854) Metabolism

PYY(3-36) is implicated in modulating glucose homeostasis and insulin sensitivity. While not directly involved in stimulating insulin secretion, PYY(3-36) has been shown to enhance insulin sensitivity and improve glucose disposal researchgate.net. This effect is observed in skeletal muscles and adipose tissues, where PYY(3-36) can augment the action of insulin in managing glucose levels researchgate.netnih.gov. Research in rodent models, particularly in the context of high-fat diets, demonstrates that PYY(3-36) infusion significantly increases glucose disposal under hyperinsulinemic conditions nih.gov. This improvement in glucose disposal occurs independently of changes in food intake or body weight, suggesting a direct metabolic benefit nih.gov.

Table 2: Effect of PYY-(3-36) on Glucose Disposal in Mice (High-Fat Diet)

| Treatment | Glucose Disposal (µmol·min⁻¹·kg⁻¹) |

| PYY-(3-36) | 103.8 ± 10.9 |

| Vehicle Control | 76.1 ± 11.4 |

Data derived from studies in mice fed a high-fat diet nih.gov.

Furthermore, studies in rodent models of metabolic disease have indicated that peripheral administration of PYY(3-36) can prevent diet-induced increases in glycemic markers such as HbA1c and fructosamine, and reduce these markers in diabetic models researchgate.net. These findings collectively suggest that porcine PYY(3-36), by enhancing insulin sensitivity and glucose disposal, may play a beneficial role in glucose metabolism, particularly in the context of metabolic challenges.

Metabolism and Inactivation of Porcine Pyy 3 36

Circulating Half-Life and Degradation Pathways

The circulating half-life of PYY-(3-36) in porcine models is relatively short, indicating rapid clearance and degradation. Following intravenous infusion in pigs, PYY-(3-36) is eliminated with a half-life (T½) of approximately 3.6 ± 0.5 minutes. nih.gov Other studies in pigs have reported a half-life of less than 30 minutes after intravenous injection. bioscientifica.com In vitro studies using heparin-stabilized porcine plasma show a much slower degradation, with a calculated half-life of 175 minutes, suggesting that soluble plasma enzymes play a minor role in the rapid in vivo clearance. nih.govnih.gov

The primary degradation pathway for PYY-(3-36) involves enzymatic cleavage at its C-terminal end. nih.gov This process leads to the formation of truncated metabolites that are unable to effectively activate the Y2 receptor, thus rendering them biologically inactive. nih.gov

| Condition | Reported Half-Life (T½) | Source |

|---|---|---|

| In Vivo (Post-infusion in pigs) | 3.6 ± 0.5 min | nih.gov |

| In Vivo (Post-injection in pigs) | < 30 min | bioscientifica.com |

| In Vitro (Incubation in porcine plasma) | 175 min | nih.gov |

Identification of Inactive Metabolites

Research has focused on identifying the specific breakdown products of PYY-(3-36) to understand the mechanism of its inactivation.

The major circulating metabolite of PYY-(3-36) in pigs has been unambiguously identified as PYY-(3-34). nih.govnih.gov This metabolite is formed by the cleavage of the two C-terminal amino acids. Studies have confirmed that PYY-(3-34) is unable to activate the Y2 receptor, marking this degradation as an inactivation step. nih.govnovonordisk.com

Evidence suggests that the conversion of PYY-(3-36) to PYY-(3-34) may be a sequential, two-step process. nih.gov The initial cleavage likely produces PYY-(3-35), which is then rapidly converted to the more metabolically stable PYY-(3-34). nih.gov When PYY-(3-35) was administered to mini-pigs, it was quickly transformed into PYY-(3-34), whereas PYY-(3-34) itself showed greater stability with only low levels of circulating degradation products. nih.gov

Enzymatic Systems Involved in PYY-(3-36) Degradation

Several enzymatic systems are responsible for the metabolism of PYY peptides. While Dipeptidyl Peptidase IV is key to the formation of PYY-(3-36), other enzymes, particularly metalloendopeptidases, are central to its degradation.

Metalloendopeptidases play a significant role in the breakdown of PYY-(3-36). researchgate.net In vitro studies have identified Neprilysin (also known as neutral endopeptidase 24.11) and Meprin β as key enzymes in this process. nih.govnih.gov

Meprin β has been shown to cleave PYY-(3-36) at multiple conserved acidic sites. researchgate.netoup.com This enzyme is highly expressed in the kidney brush borders. oup.com Experiments using kidney brush border preparations demonstrated significant degradation of PYY-(3-36), which was prevented by the use of a Meprin β inhibitor, actinonin (B1664364). researchgate.netendocrine-abstracts.orgnih.gov This highlights the crucial role of Meprin β in the renal degradation of PYY-(3-36).

The formation of PYY-(3-36) is itself a metabolic process. The full-length, 36-amino acid peptide, PYY-(1-36), is secreted by intestinal L-cells. google.com Circulating PYY-(1-36) is rapidly cleaved by the enzyme Dipeptidyl Peptidase IV (DPP-IV). google.comresearchgate.net DPP-IV specifically removes the N-terminal tyrosine-proline dipeptide, hydrolyzing the bond at Pro2-Ile3 to produce the Y2 receptor-selective agonist, PYY-(3-36). oup.comresearchgate.net This conversion is a critical activation step, as PYY-(3-36) has a higher selectivity for the Y2 receptor compared to PYY-(1-36). google.com In circulation, PYY-(3-36) constitutes approximately 40% of the total PYY. researchgate.net

Organ-Specific Contribution to Peptide Clearance and Degradation (e.g., Liver, Kidney)

The rapid in vivo clearance of PYY-(3-36) is attributed to its uptake and degradation in specific organs, primarily the kidneys and the liver. nih.gov

Kidney: The kidneys are a major site for the clearance of PYY-(3-36). endocrine-abstracts.org Studies in multicatheterized pigs revealed a significant renal extraction of 20.5 ± 8.0%, which is consistent with clearance via glomerular filtration. nih.gov Furthermore, the high concentration of metalloendopeptidases like Meprin β in the kidney brush borders contributes significantly to the enzymatic degradation of the peptide. oup.comendocrine-abstracts.org

Liver: The liver is also a key organ in the metabolism of PYY-(3-36), specifically in its C-terminal degradation. nih.gov In vivo studies in pigs demonstrated a significant hepatic extraction rate of 26.5 ± 4.8%, which was attributed to the C-terminal degradation of PYY-(3-36) into PYY-(3-34). nih.gov

Structure Activity Relationship Studies and Porcine Pyy 3 36 Analogue Design

Investigation of Amino Acid Residues Critical for Y2 Receptor Potency

The interaction between PYY-(3-36) and the Y2 receptor is highly dependent on the peptide's specific amino acid sequence and three-dimensional conformation. While large truncations at the N-terminus of the parent peptide PYY are tolerated for Y2 receptor binding, the C-terminal region is exceptionally critical for receptor activation. researchgate.netfrontiersin.org Even minor alterations in the C-terminus can significantly diminish receptor potency. researchgate.net The loss of the two C-terminal amino acids, which results in the formation of PYY-(3-34), renders the peptide inactive at the human Y2 receptor. nih.govphysiology.org

The distinct receptor selectivity of PYY-(3-36) compared to the full-length PYY is attributed to structural differences. The removal of the N-terminal dipeptide reduces binding affinity for the Y1 receptor subtype. physiology.org Furthermore, circular dichroism studies have shown that porcine PYY-(3-36) has a helical content of approximately 23%, significantly different from the 42% helicity of full-length PYY, a feature linked to its receptor selectivity profile. physiology.org

To pinpoint specific residues crucial for Y2 receptor interaction, variant screening studies have been conducted. researchgate.netnih.gov These investigations have revealed that substituting the leucine (B10760876) residue at position 30 with tryptophan ([Trp30]) enhances Y2 receptor selectivity by reducing affinity for the Y1, Y4, and Y5 receptors. researchgate.netresearchgate.net Other amino acid positions identified as important for potency and selectivity include Proline at position 9, Isoleucine at positions 22 and 24, Tyrosine at position 28, and Leucine at position 31. researchgate.net

| Substitution | Effect on Receptor Affinity/Potency | Reference |

| Truncation of C-terminus (PYY-(3-34)) | Inactive at Y2 receptor | nih.govphysiology.org |

| [Trp30] | Reduces Y1, Y4, and Y5 receptor affinity, improving Y2 selectivity | researchgate.netresearchgate.net |

| [Pro9], [Ile22], [Ile24], [Tyr28], [Leu31] | Identified as key residues for Y2 receptor selectivity and potency | researchgate.net |

Strategies for Enhancing Proteolytic Stability of Porcine PYY-(3-36)

A primary challenge in developing PYY-(3-36) analogues for therapeutic use is the peptide's susceptibility to rapid enzymatic degradation in vivo. The native peptide is cleaved at both its N- and C-termini. nih.govresearchgate.netnih.gov Full-length PYY-(1-36) is initially cleaved by dipeptidyl peptidase-IV (DPP-IV) to produce PYY-(3-36). oup.comresearchgate.net Subsequently, PYY-(3-36) is further degraded by enzymes, including metalloendopeptidases like meprin β, into inactive fragments such as PYY-(3-34). oup.comresearchgate.netoup.com Therefore, a key strategy in analogue design is to characterize these cleavage sites and introduce chemical modifications that confer resistance to proteolysis. oup.comoup.com

To bolster stability, chemical modifications have been explored at both ends of the peptide. At the N-terminus, the addition of a 3-methylbutanoyl (Mba) group at position 3 has been shown to improve both biophysical and chemical stability. researchgate.netresearchgate.net

Modifications at the C-terminus must be approached with caution due to this region's critical role in receptor binding. nih.govresearchgate.net One successful strategy has been the substitution of Arginine at position 35 with N-methylarginine (NMeArg35). This modification effectively protects the peptide from C-terminal cleavage that would otherwise lead to the inactive PYY-(3-34) fragment. researchgate.net While this substitution alone can decrease Y2 receptor potency, its combination with other modifications, such as [Trp30], can restore and even enhance potency and selectivity. researchgate.netresearchgate.net The C-terminal amide group is also a conserved feature important for the activity of PP-fold peptides. nih.govrndsystems.com

The incorporation of non-proteinogenic amino acids—amino acids not naturally encoded in the genetic code—is a powerful strategy to enhance proteolytic resistance. google.comwikipedia.org Research has demonstrated that introducing N-methyl amino acids or β-homo amino acids can significantly improve the stability of the C-terminus. researchgate.netnih.gov

Specifically, the substitution of Arginine at position 35 with either N-methylarginine or β-homo arginine has proven effective in increasing stability against C-terminal proteolysis. researchgate.netnih.gov Other non-proteinogenic substitutions that have yielded potent and more stable analogues include the replacement of Tyrosine with cyclohexylalanine (Cha) at position 28 and the incorporation of aminoisobutyric acid (Aib) at position 31. acs.org

| Substitution | Position | Effect on Stability/Activity | Reference |

| N-methylarginine (NMeArg) | 35 | Protects against C-terminal degradation | researchgate.netnih.gov |

| β-homo arginine | 35 | Improves C-terminal proteolytic stability | researchgate.netnih.gov |

| Cyclohexylalanine (Cha) | 28 | Improved stability in mouse serum | acs.org |

| Aminoisobutyric acid (Aib) | 31 | Resulted in a potent and stable analogue | acs.org |

To extend the circulatory half-life of PYY-(3-36) analogues, fatty acid acylation (lipidation) is a widely used strategy. nih.govresearchgate.net This modification involves attaching a fatty acid moiety to the peptide, which facilitates non-covalent binding to serum albumin, effectively creating a circulating reservoir of the drug. nih.govresearchgate.net The success of this approach is highly dependent on the specific characteristics of the modification, including the attachment site on the peptide, the length and type of the fatty acid, and the chemical linker used to attach it. nih.govresearchgate.netresearchgate.net

The position of acylation has a profound impact on both pharmacokinetics and receptor potency. Attaching a fatty diacid near the C-terminus can significantly prolong half-life but often at the cost of substantially reduced receptor potency. nih.govresearchgate.net Conversely, N-terminal acylation tends to result in shorter half-lives. researchgate.net Extensive studies have identified position 7 as an optimal site for derivatization with a fatty diacid, as it provides a favorable balance between extended half-life and the retention of good Y2 receptor affinity and potency. researchgate.netresearchgate.net It is important to note that even when bound to albumin, the peptide backbone remains susceptible to enzymatic cleavage, underscoring the necessity of combining lipidation with backbone stabilization strategies. nih.govresearchgate.net

| Acylation Position | General Effect on Half-Life | General Effect on Y2R Potency | Reference |

| N-terminal region | Shorter | Generally maintained | nih.govresearchgate.net |

| Position 7 | Favorable extension | Good retention of potency | researchgate.netresearchgate.net |

| C-terminal region | Longer | Substantially reduced | nih.govresearchgate.net |

Development of Y2 Receptor Selective Agonists Based on Porcine PYY-(3-36) Scaffold

Native PYY-(3-36) is already a highly selective agonist for the Y2 receptor over the Y1 receptor. rndsystems.comphysiology.org However, for therapeutic applications, enhancing this selectivity even further is desirable to minimize potential off-target effects. Analogue design has successfully achieved superior selectivity profiles.

A key discovery was that combining the [Trp30] substitution, which primarily reduces Y1 receptor affinity, with a stabilizing C-terminal modification like [NMeArg35] or [β-homo Arg35] results in analogues that are both highly potent and exceptionally selective for the Y2 receptor. researchgate.netnih.gov This approach has led to the development of molecules such as NNC0165-1273, a modified PYY analogue with over 5000-fold selectivity for the Y2 receptor compared to the Y1 receptor. researchgate.net More recent efforts using comprehensive variant screening have identified optimal combinations of substitutions (e.g., Pro9, Ile22, Ile24, Tyr28, Trp30, Leu31) that, when integrated with fatty acid derivatization, yield long-acting agonists with superior Y2 receptor selectivity. researchgate.netnih.gov

Rational Design Principles for Long-Acting PYY-(3-36) Analogues

The rational design of long-acting PYY-(3-36) analogues is a multi-faceted process guided by a clear set of principles aimed at overcoming the native peptide's limitations. The overarching goal is to engineer a molecule that is chemically and physically stable, highly selective for the Y2 receptor, and possesses a significantly extended half-life, all without compromising its therapeutic potency. bohrium.comoregonstate.edu

The design process typically follows a stepwise approach:

Identify and Mitigate Instabilities: The first step involves identifying specific amino acid residues susceptible to chemical degradation (e.g., deamidation of Asparagine) and sites vulnerable to enzymatic cleavage (e.g., the C-terminus). nih.govoregonstate.edu These liabilities are then addressed through targeted amino acid substitutions, such as replacing Asparagine at position 18 with Glutamine. researchgate.netoregonstate.edu

Enhance Proteolytic Resistance and Selectivity: To prevent degradation, the peptide backbone is stabilized by incorporating non-proteinogenic amino acids (e.g., NMeArg35) at known cleavage sites. researchgate.net Simultaneously, substitutions like [Trp30] are introduced to diminish binding to off-target Y receptors, thereby enhancing Y2 receptor selectivity. researchgate.net

Extend Circulatory Half-Life: A protracting moiety, most commonly a fatty acid chain, is attached to the stabilized and selective peptide scaffold. The position of this attachment is critical and is chosen to maximize the extension of half-life while minimizing any negative impact on receptor potency, with position 7 being a preferred site. researchgate.netnih.govresearchgate.net

Combine and Optimize: The most advanced and successful long-acting analogues are those that synergistically combine these different strategies. A final candidate might incorporate N-terminal modifications, backbone substitutions for stability and selectivity, and an optimally placed fatty acid for extended pharmacokinetics. researchgate.net This integrated design philosophy has successfully produced clinical candidates like PYY1875. researchgate.net

Advanced Methodologies in Porcine Pyy 3 36 Research

In Vitro Experimental Models for Receptor Characterization

Investigating the interaction of PYY-(3-36) with its target receptors requires controlled in vitro environments that mimic physiological conditions or allow for precise manipulation of receptor expression and signaling pathways.

Transfected Cell Line Assays for Receptor Binding and Signal Transduction

Transfected cell lines offer a powerful tool for studying receptor-ligand interactions in isolation. By stably expressing specific NPY receptor subtypes (Y1, Y2, Y4, Y5), researchers can quantify the binding affinity and functional responses of PYY-(3-36) without interference from other receptor systems.

Receptor Binding Assays: These assays typically involve incubating cells expressing a specific receptor subtype with a radiolabeled ligand (e.g., radiolabeled PYY or a PYY analog) in the presence of varying concentrations of unlabeled PYY-(3-36). The displacement of the radioligand by PYY-(3-36) allows for the determination of its binding affinity, often expressed as a dissociation constant (Kd) or inhibition constant (Ki). Studies have shown that PYY-(3-36) exhibits high affinity for the Y2 receptor, with dissociation constants reported in the subnanomolar range researchgate.netnih.govacs.orguni-regensburg.de. For instance, in cells transfected with the Y2 receptor, PYY-(3-36) has demonstrated a Kd of approximately 0.11 nM researchgate.netnih.gov. In contrast, its affinity for the Y1 receptor is significantly lower, with a Kd reported around 1,050 nM researchgate.netnih.gov.

Signal Transduction Assays: To assess the functional consequences of receptor binding, signal transduction assays are employed. These can include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+), or monitoring downstream signaling events. For example, HEK293 cells transfected with the human Y2 receptor and a chimeric G protein construct have been utilized to study calcium mobilization in response to PYY-(3-36) diva-portal.org. These functional assays confirm that PYY-(3-36) acts as a specific agonist at the Y2 receptor researchgate.netguidetopharmacology.org.

Enzyme Inhibition Assays for Degradation Studies

The rapid degradation of PYY-(3-36) in vivo limits its therapeutic efficacy. Enzyme inhibition assays are crucial for identifying the proteases responsible for this breakdown and for evaluating the potential of enzyme inhibitors to prolong the peptide's half-life and bioactivity.

Identification of Degrading Enzymes: Studies have identified several enzymes involved in PYY-(3-36) metabolism. Dipeptidyl peptidase-4 (DPP-4) is known to cleave the N-terminal Tyr-Pro residues, forming PYY-(3-36) from full-length PYY researchgate.netnih.govphysiology.orgresearchgate.net. However, further degradation, particularly at the C-terminus, is a significant factor limiting its stability. Metalloendopeptidases, such as meprin β and neprilysin, have been implicated in the cleavage of PYY-(3-36) at various sites, leading to inactive fragments like PYY-(3-34) nih.govphysiology.orgresearchgate.net.

Assessing Enzyme Inhibitors: In vitro incubations of PYY-(3-36) with specific enzyme inhibitors, or the co-administration of inhibitors with PYY-(3-36) in vivo, are used to assess their impact on peptide degradation. For instance, blocking the actions of meprin β with inhibitors like actinonin (B1664364) has been shown to prolong the anorectic effect of PYY-(3-36) and maintain higher plasma levels in mice, suggesting a role for inhibiting such enzymes in therapeutic strategies researchgate.net. Studies in pigs have indicated that PYY-(3-36) is extensively degraded to PYY-(3-34), which is inactive at the Y2 receptor, highlighting the need for degradation-resistant analogs or enzyme inhibitors nih.govresearchgate.net.

Biophysical and Biochemical Characterization Techniques

Beyond receptor interactions, understanding the intrinsic properties of PYY-(3-36), such as its structure, conformation, and metabolic products, requires sophisticated biophysical and biochemical methods.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

LC-MS/MS is the gold standard for identifying and quantifying peptide fragments and metabolites in complex biological matrices like plasma and tissue homogenates.

Metabolite Profiling: This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. Plasma samples from pigs treated with PYY-(3-36) have been analyzed using high-resolution LC-MS/MS to identify circulating metabolites. These studies have consistently identified PYY-(3-34) as a major metabolite, formed by the cleavage of the C-terminal Tyr-Arg residues nih.govphysiology.orgresearchgate.netnih.gov. LC-MS/MS allows for the precise determination of the mass-to-charge ratio of peptide fragments, enabling their unambiguous identification and quantification, even at low concentrations nih.govresearchgate.net.

Kinetic Studies: LC-MS/MS can also be used to track the formation and disappearance of metabolites over time, providing kinetic data on peptide degradation pathways. This is crucial for understanding the half-life and metabolic clearance of PYY-(3-36) and its various forms physiology.orgnih.gov.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

CD and NMR spectroscopy are indispensable tools for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.

Tertiary Structure and Dynamics (NMR Spectroscopy): 1D and 2D NMR techniques provide detailed information about the spatial arrangement of atoms within a molecule, allowing for the determination of tertiary structure and the study of dynamic processes. NMR studies on PYY and its analogs, including PYY-(3-36), have substantiated significant conformational differences, supporting the hypothesis that these structural variations influence receptor subtype selectivity researchgate.netphysiology.orgacs.org. NMR analysis of PYY-(3-36) indicates a folded structure resembling the classical "PP-fold" but with potentially greater dynamics in its N-terminal region compared to full-length PYY acs.org.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays remain a cornerstone for quantifying the affinity of peptides and their analogs for specific receptor subtypes.

Competitive Binding Assays: These assays involve using a radiolabeled ligand that binds to the receptor of interest and then measuring the ability of unlabeled PYY-(3-36) to displace this radioligand. By varying the concentration of unlabeled PYY-(3-36), a competition curve is generated, from which the Ki or Kd value can be calculated. As mentioned previously, these assays have been instrumental in establishing the high affinity of PYY-(3-36) for the Y2 receptor and its lower affinity for the Y1 receptor researchgate.netnih.govacs.orguni-regensburg.dephysiology.org.

Development of Novel Radioligands: The development of new radioligands, such as tritium-labeled PYY derivatives ([3H]propionylated Lys4), has enhanced the ability to perform binding assays under more physiologically relevant conditions (e.g., in sodium-containing buffers), improving the accuracy and reliability of affinity measurements for Y2 receptors uni-regensburg.de. Similarly, [125I]PYY-(3-36) has been utilized as a radioligand for Y2 receptor studies acs.orgnih.gov.

Comparative and Translational Aspects of Porcine Pyy 3 36

Species-Specific Similarities and Differences in PYY-(3-36) Bioactivity and Metabolism

PYY-(3-36) exhibits conserved bioactivity across various mammalian species, primarily functioning as an anorexigenic signal by activating the Y2 receptor biosynth.comcambridge.orgoup.combioscientifica.com. This action leads to the inhibition of food intake and promotion of satiety, mediated through its effects on hypothalamic appetite-regulating neurons cambridge.orgoup.com. While the core function is conserved, subtle differences in receptor expression, distribution, and metabolic pathways can influence its efficacy and duration of action between species.

Receptor Binding and Bioactivity:

PYY-(3-36) is known for its selectivity towards the Y2 receptor, whereas the full-length PYY-(1-36) can interact with multiple NPY receptor subtypes (Y1, Y2, Y4, Y5) with varying affinities guidetopharmacology.orgoup.comnih.gov. This difference in receptor selectivity is critical, as Y1 and Y5 receptor activation can be orexigenic (appetite-stimulating), while Y2 receptor activation is anorexigenic guidetopharmacology.orgoup.com. Studies have indicated that porcine PYY-(3-36) elicits potent and acute anorexigenic effects in pigs, mirroring observations in rodents, humans, and other mammals bioscientifica.combioscientifica.com. However, species-specific variations in the distribution and density of NPY receptor subtypes can lead to differential responses. For instance, significant differences in the expression and distribution of Y receptor subtypes have been noted in the brains of rodents, guinea pigs, and primates nih.gov. Similarly, receptor subtype differences have been observed in peripheral tissues, such as the kidney, between rabbits and rats physiology.org. The sequence of porcine PYY also shows minor differences compared to human PYY, with specific amino acid substitutions noted acs.org.

Metabolism and Pharmacokinetics:

PYY-(3-36) is characterized by a short circulating half-life due to rapid enzymatic degradation, primarily by dipeptidyl peptidase IV (DPP-IV), which cleaves the N-terminal Tyr-Pro residues, resulting in inactive metabolites like PYY-(3-34) nih.govnih.govresearchgate.net. In pigs, the half-life of PYY-(3-36) has been reported to be less than 30 minutes google.com. Studies comparing the metabolism of PYY-(3-36) in mini-pigs and rhesus monkeys revealed similarities, with PYY-(3-34) being a major circulating metabolite in both species nih.gov. This suggests that pigs can serve as a relevant model for understanding PYY-(3-36) metabolism and for developing therapeutic analogs with improved pharmacokinetic profiles. While PYY-(3-36) has a shorter half-life than PYY-(1-36) in humans, its selective Y2 receptor agonism makes it a focus for therapeutic development nih.govresearchgate.net. The C-terminal amide group is essential for receptor binding affinity across various NPY receptor subtypes researchgate.net.

Table 1: Receptor Selectivity of PYY-(3-36) Across Species

| Receptor Subtype | PYY-(3-36) Affinity/Potency | Notes on Species Differences |

| Y1 | Moderate to High Affinity | Variable expression/distribution across species; can be orexigenic |

| Y2 | High Affinity (Selective) | Primary target; anorexigenic; conserved across species but quantitative differences exist nih.govphysiology.org |

| Y4 | Low Affinity | Primarily binds PP; some species differences in expression nih.govphysiology.org |

| Y5 | Moderate Affinity | Variable expression/distribution across species; can be orexigenic |

Evolutionary Conservation of PYY System Components Across Vertebrates

The PYY system, including the peptide itself and its receptors, demonstrates remarkable evolutionary conservation across the vertebrate lineage, highlighting its fundamental physiological importance. PYY is found in all major vertebrate groups, from fish to mammals guidetopharmacology.orgresearchgate.netfrontiersin.orgnih.govwikipedia.orgphysiology.orgmdpi.com.

PYY Gene and Peptide Evolution:

The neuropeptide Y (NPY) family, comprising NPY, PYY, and Pancreatic Polypeptide (PP), arose from a series of gene duplication events from an ancestral gene researchgate.netnih.govnih.gov. NPY is the most conserved peptide within this family, with minimal sequence variation observed even between jawed fish and mammals guidetopharmacology.orgresearchgate.netfrontiersin.orgnih.gov. PYY is also highly conserved, though it exhibits more variability than NPY, particularly in mammals researchgate.netfrontiersin.orgnih.gov. The sequence of porcine PYY shows minor differences compared to human PYY acs.org. In contrast, PP has undergone more rapid evolution, displaying greater sequence divergence across vertebrate classes researchgate.netnih.govnih.gov.

The structural organization of PYY precursors has been well-preserved throughout vertebrate evolution, although the conservation pressure on individual domains has varied researchgate.net. In teleost fish, PYY is expressed in both endocrine cells and neurons, whereas in mammals, its expression is predominantly restricted to gut endocrine cells frontiersin.org. This broader expression pattern in fish may reflect an earlier evolutionary role.

Receptor Evolution:

The NPY receptor family is also evolutionarily conserved, with homologous receptors identified across vertebrate species frontiersin.org. However, different lineages have experienced gene loss or duplication events, leading to variations in the receptor repertoire. For example, humans have lost certain receptor genes compared to ancestral vertebrates, while other species like zebrafish have also undergone changes in their receptor gene sets frontiersin.org. These evolutionary dynamics contribute to species-specific differences in PYY signaling pathways.

Table 2: Evolutionary Conservation of PYY Across Vertebrate Groups

| Vertebrate Group | PYY Sequence Conservation (Relative to Ancestral Vertebrate PYY) | Key Observations |

| Jawed Fish | Highly Conserved | Minimal differences (5-6 positions) compared to ancestral gnathostome NPY and PYY; more extensive neuronal localization of PYY nih.govoup.com |

| Coelacanth | Identical to deduced ancestral vertebrate PYY sequence | Suggests strong conservation; mammalian PYY shows some amino acid replacements frontiersin.org |

| Mammals (General) | Conserved, but more variable than NPY | Nine differences to the gnathostome ancestor noted for mammals nih.gov |

| Primates (e.g., Human) | Conserved | Sequence differences compared to porcine PYY noted acs.org; PYY-(3-36) is a major circulating form nih.gov |

| Amphibians/Reptiles | Conserved | PYY is present; PP shows significant variability, useful for phylogenetic studies researchgate.netnih.gov |

| Agnathan (e.g., Lamprey) | Related peptide identified | Only one member of the peptide family (peptide methionine-tyrosine) showing similarity to NPY and PYY found oup.com |

Research Implications of Porcine PYY-(3-36) Findings for Broader Physiological Understanding

Research involving porcine PYY-(3-36) contributes significantly to our understanding of PYY's physiological roles and has implications for translational medicine, particularly in the context of appetite regulation and metabolic disorders.

Model System for Appetite Regulation:

Pigs serve as a valuable animal model for studying human nutritional physiology and appetite regulation cambridge.org. They share similarities with humans in vagal nerve function and hormonal responses related to feeding, such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) cambridge.org. While basal plasma PYY levels are higher in pigs than in humans, the postprandial increase in PYY in response to nutrients is also observed, making pigs useful for investigating the mechanisms of gut hormone signaling bioscientifica.comcambridge.org. Studies using porcine PYY-(3-36) have confirmed its potent and acute anorexigenic effects in this species, reinforcing its conserved role in satiety and food intake control across mammals bioscientifica.combioscientifica.com. These findings in pigs, when compared with similar studies in rodents and humans, help to build a comprehensive picture of PYY's function in energy homeostasis.

Translational Applications in Metabolic Disease:

The well-established anorexigenic properties of PYY-(3-36) make it a candidate for therapeutic development in obesity and related metabolic disorders biosynth.comcambridge.org. Research into the metabolism and pharmacokinetics of PYY-(3-36) in pigs, alongside studies in other species like rhesus monkeys, is crucial for designing modified PYY analogs with improved stability and efficacy nih.govgoogle.comoup.com. Understanding how porcine PYY-(3-36) interacts with its receptors and how its metabolism differs or aligns with human pathways provides critical data for preclinical drug development. For instance, the identification of PYY-(3-34) as a major metabolite in both pigs and humans underscores the importance of targeting the degradation pathways to enhance therapeutic potential nih.govresearchgate.net. The study of porcine PYY sequences, including their use in radiolabeling for receptor binding assays, also contributes to a deeper understanding of ligand-receptor interactions across species acs.org.

Compound Name List:

Peptide YY (PYY)

PYY-(3-36)

Neuropeptide Y (NPY)

Pancreatic Polypeptide (PP)

PYY-(1-36)

PYY-(3-34)

PYY-(3-35)

[N-methyl 34Q]-PYY3-36-amide

[N-methyl 34Q]-PYY3-35

[Leu31,Pro34]NPY

[Pro34]PYY

[Pro34]NPY

GLP-1 (Glucagon-like peptide-1)

CCK (Cholecystokinin)

NNC0165-1273

Q & A

Q. What is the physiological role of PYY-(3-36) in gastric acid regulation, and what experimental models are used to study this?

PYY-(3-36) modulates gastric acid secretion and volume recovery through interactions with Y2 receptors. In vivo mouse models are commonly employed, where gastric volume and intragastric (IG) pH are measured after administering PYY-(3-36) or receptor antagonists like BIIE0246. For example, subcutaneous BIIE0246 (0.03 mmol/kg) and intraperitoneal PYY-(3-36) (0.1 mg/kg) are administered before exposing the gastric mucosa to saline, with outcomes quantified 30 minutes post-exposure .

Q. What are the established mechanisms by which PYY-(3-36) modulates afferent signaling in the gastrointestinal tract?

PYY-(3-36) suppresses afferent signaling via Y2 receptor activation, reducing neuronal responses to gastric acid challenges. Mechanistic studies often combine pharmacological interventions (e.g., receptor antagonists) with electrophysiological recordings or immunohistochemical analysis of neuronal activation markers in animal models. These approaches help delineate pathways involved in satiety signaling and gut-brain communication .

Advanced Research Questions

Q. How can researchers design mutagenesis experiments to identify critical residues in the Y2 receptor for PYY-(3-36) binding?

Systematic mutagenesis of Y2 receptor residues (e.g., Tyr303, Phe307, and Tyr110) is conducted to assess their role in PYY-(3-36) binding. Affinity changes are measured using competitive binding assays with radiolabeled ligands. For instance, substituting Tyr303 with alanine reduces peptide affinity by 40-fold, highlighting its importance in receptor-peptide interactions. Parallel peptide modifications (e.g., T32A or T32F in PYY-(3-36)) further validate binding motifs .

Q. How do modifications to the C-terminal region of PYY-(3-36) influence its interaction with Y2 receptors, and what methodologies are used to assess these changes?

The C-terminal amidation of PYY-(3-36) is critical for receptor binding. Researchers synthesize peptide analogs with altered termini (e.g., deamidation or substitution with non-natural amino acids) and evaluate their affinity via saturation binding assays. For example, replacing the C-terminal amide with a carboxyl group reduces binding potency, underscoring the necessity of post-translational modifications for receptor activation .

Q. What statistical approaches are recommended for analyzing discrepancies in PYY-(3-36) binding affinity data across different receptor mutants?

ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) is used to compare binding affinities between wild-type and mutant receptors. For instance, Phe307Ala mutants show no significant affinity change for T32A-PYY-(3-36), suggesting residue redundancy. Data normalization to wild-type controls and rigorous replication (n=4–6 per group) mitigate variability, as seen in studies quantifying IG pH and gastric volume .

Q. How can researchers address contradictions in reported effects of PYY-(3-36) on satiety signaling across species or experimental conditions?

Cross-species comparisons (e.g., mouse vs. human Y2 receptors) and dose-response studies clarify context-dependent effects. Meta-analyses of ligand-binding kinetics (e.g., IC50 values) and functional assays (cAMP inhibition) help reconcile disparities. For example, murine models may exhibit higher sensitivity to PYY-(3-36) due to receptor isoform differences, necessitating species-specific validation .

Methodological Considerations

- Data Collection : Use standardized protocols for peptide administration (e.g., intraperitoneal vs. subcutaneous routes) and outcome measurement (e.g., IG pH probes) to ensure reproducibility .

- Experimental Design : Employ blocking agents (e.g., BIIE0246) to isolate Y2 receptor-specific effects and control for off-target interactions .

- Data Interpretation : Reference crystallographic or molecular dynamics models to contextualize mutagenesis findings, as seen in studies mapping PYY-(3-36)-Y2 receptor binding interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.